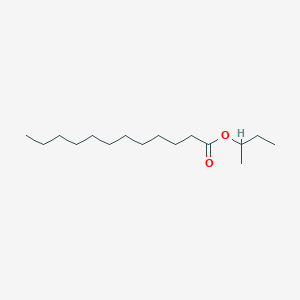
Sec-butyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sec-butyl laurate is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 256.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Safety Profile
Sec-butyl laurate is classified under the category of alkyl esters, which are known for their low toxicity and favorable safety profiles. According to safety assessments, the individual components of this compound have been deemed safe for use in cosmetics and food products. The compound exhibits properties such as good solubility in organic solvents and a relatively low melting point, making it suitable for various formulations .
Cosmetic Applications
In the cosmetic industry, this compound serves as an emollient and skin conditioning agent. Its ability to enhance skin absorption makes it valuable in topical formulations. The compound aids in improving the texture of creams and lotions, providing a smooth application while also acting as a solvent for other ingredients .
Case Study: Skin Penetration Enhancement
Research has demonstrated that this compound can enhance the penetration of active ingredients through the skin barrier. A study involving various alkyl esters showed that formulations containing this compound significantly increased the permeability of therapeutic agents compared to control formulations without it. This property is particularly beneficial in transdermal drug delivery systems .
Pharmaceutical Applications
This compound is utilized in pharmaceutical formulations primarily as a solvent and penetration enhancer for drugs. Its compatibility with various active pharmaceutical ingredients (APIs) allows for improved bioavailability.
Case Study: Drug Formulation
In one study, this compound was incorporated into a formulation designed to deliver non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that the presence of this compound enhanced the solubility of the NSAID, leading to improved absorption rates in animal models . This finding highlights its potential role in developing effective drug delivery systems.
Food Industry Applications
This compound is also recognized for its applications in the food industry as a flavoring agent and emulsifier. It is approved as a food additive under specific regulations, contributing to flavor enhancement and stability in various food products.
Case Study: Flavoring Agent
A study assessed the use of this compound in food formulations, demonstrating that it effectively improved flavor release in fatty foods. The results indicated that dishes prepared with this compound had enhanced sensory profiles compared to those without it, suggesting its utility as a flavoring agent .
Data Tables
| Industry | Application | Benefits |
|---|---|---|
| Cosmetics | Emollient | Enhances skin texture |
| Pharmaceuticals | Solvent and penetration enhancer | Improves drug bioavailability |
| Food Industry | Flavoring agent | Enhances flavor release |
Propiedades
Número CAS |
6937-42-4 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
butan-2-yl dodecanoate |
InChI |
InChI=1S/C16H32O2/c1-4-6-7-8-9-10-11-12-13-14-16(17)18-15(3)5-2/h15H,4-14H2,1-3H3 |
Clave InChI |
VQEUONXRKIUTJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC(C)CC |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C)CC |
Key on ui other cas no. |
6937-42-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















